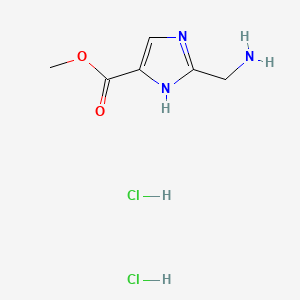![molecular formula C12H11ClF3N3 B6604569 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride CAS No. 2749403-67-4](/img/structure/B6604569.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Aplicaciones Científicas De Investigación
Skeletal Editing of Organic Molecules
This compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago . The strategy includes the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including EN300-37478120, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Drug Discovery
The compound is involved in a new research program that applies AI for novel drug discovery, followed by biological tests of REAL compounds directly at Enamine (B-REAL) .
Antidepressant Applications
This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .
Antipsychotic Applications
The compound is also found in antipsychotic drugs .
Antihistamine Applications
It is used in the formulation of antihistamine drugs .
Anti-inflammatory Applications
Mecanismo De Acción
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This combination is believed to contribute to the effectiveness of TFMP derivatives in protecting crops from pests and their use in pharmaceutical and veterinary products .
Direcciones Futuras
It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years , indicating a promising future for the development and application of these compounds in various industries, particularly in agrochemical and pharmaceutical industries .
Propiedades
IUPAC Name |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3.ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;/h1-7H,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUSXXJAMVCLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


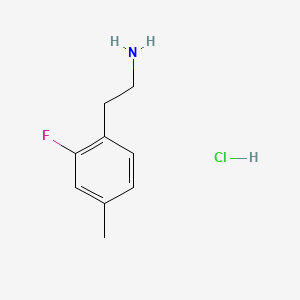

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
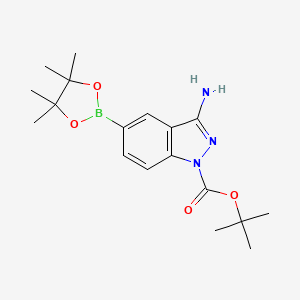
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
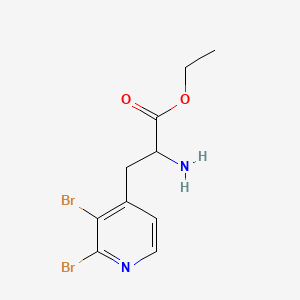
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
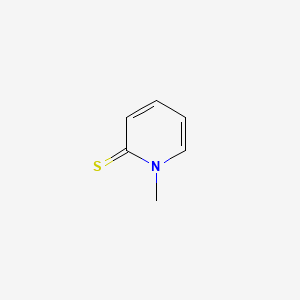
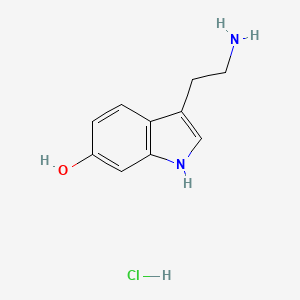
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

